molecular formula C20H19N5O B2996816 3-(3,5-dimethylphenyl)-6-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 888424-74-6

3-(3,5-dimethylphenyl)-6-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2996816
CAS No.: 888424-74-6
M. Wt: 345.406
InChI Key: VQSSWBYWFVXAGO-UHFFFAOYSA-N
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Description

3-(3,5-dimethylphenyl)-6-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique triazole and pyrimidine fused ring structure, which imparts significant chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylphenyl)-6-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethylphenyl)-6-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups, enhancing the compound’s versatility in different applications .

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylphenyl)-6-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with molecular targets such as c-Met receptor tyrosine kinase. The compound inhibits the activity of c-Met, thereby disrupting signaling pathways involved in cell proliferation and survival. This inhibition leads to the suppression of tumor growth and metastasis . Additionally, the compound’s triazole and pyrimidine rings facilitate binding to specific enzymes and receptors, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-dimethylphenyl)-6-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both dimethylphenyl and methylphenyl groups enhances its binding affinity to molecular targets and increases its versatility in various applications .

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-13-5-4-6-16(8-13)11-24-12-21-19-18(20(24)26)22-23-25(19)17-9-14(2)7-15(3)10-17/h4-10,12H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSSWBYWFVXAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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